molecular formula C13H13N3O2 B1522721 Benzyl (5-methylpyrazin-2-yl)carbamate CAS No. 1033418-57-3

Benzyl (5-methylpyrazin-2-yl)carbamate

Cat. No.: B1522721
CAS No.: 1033418-57-3
M. Wt: 243.26 g/mol
InChI Key: DYKSQZLJHRCKSV-UHFFFAOYSA-N
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Description

Benzyl (5-methylpyrazin-2-yl)carbamate is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol. This compound is known for its diverse applications in scientific research, including drug synthesis, material science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5-methylpyrazin-2-yl)carbamate typically involves the reaction of 5-methylpyrazin-2-amine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzyl (5-methylpyrazin-2-yl)carbamate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

Benzyl (5-methylpyrazin-2-yl)carbamate is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block in organic synthesis and is used to create complex molecules.

  • Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition.

  • Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

  • Industry: Its applications extend to material science, where it is used in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which Benzyl (5-methylpyrazin-2-yl)carbamate exerts its effects depends on its specific application. For instance, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce active pharmaceutical ingredients. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Benzyl (4-methylpyrazin-2-yl)carbamate

  • Benzyl (3-methylpyrazin-2-yl)carbamate

  • Benzyl (2-methylpyrazin-2-yl)carbamate

Properties

IUPAC Name

benzyl N-(5-methylpyrazin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-10-7-15-12(8-14-10)16-13(17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKSQZLJHRCKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674604
Record name Benzyl (5-methylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033418-57-3
Record name Benzyl (5-methylpyrazin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask fitted with overhead stirrer, condenser, thermometer and nitrogen line was added 5-methylpyrazine-2-carboxylic acid (1.0 eq), toluene (2.5 vols) and di-isopropylethylamine (1.50 eq) under a nitrogen atmosphere. The mixture was vacuum distilled at a batch temperature of 50° C., distilling to a final volume of 2 vols. The batch was sampled to ensure the water content was <0.1% w/w, then cooled to 15±2° C., and diphenylphosphorylazide (1.00 eq) was added over a time period of 5-6 hours, maintaining the temperature of the reaction mixture at 15±2° C. The mixture was stirred for a further 1.5 hours. Meanwhile to a second flask was added benzyl alcohol (3.00 eq) and toluene (11 vols). The mixture was azeotropically dried to a volume of 10 vols. The contents of the second flask were sampled to ensure the water content was <0.1% w/w, then heated to 85-90° C. The contents of the first flask were added slowly to the contents of the second flask over approximately 2 hours, maintaining the reaction temperature at approximately 85° C. The reaction mixture was stirred for 1 hour at 85° C., then cooled to 20° C. 5% w/w Sodium hydroxide solution (1.75 eq) was added slowly over 1 hour, the mixture cooled to 5° C., agitated at 5° C. for 1 hour, then filtered. The isolated solid was washed sequentially with water (2 vols), then methanol (2 vols). After drying in the vacuum oven at 40° C. overnight, the desired product was obtained as a solid (corrected yield 78-85%). 1H NMR (400 MHz, CDCl3): 9.41 bs (1H), 9.24 s (1H), 7.87 s (1H), 7.39-7.41 m (5H), 5.22 s (2H), 2.31 s (3H)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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